![molecular formula C29H36FN7O2 B2723478 N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide CAS No. 902929-31-1](/img/no-structure.png)
N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups, including a piperazine ring, a triazoloquinazolinone ring, and a propanamide group. The presence of these groups suggests that the compound might have interesting biological activities, as these groups are often found in biologically active molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the amide group might increase its polarity and influence its solubility in water .科学的研究の応用
Synthesis and Antimicrobial Activity
The synthesis of novel compounds featuring structural motifs similar to the queried compound has been explored, with some derivatives demonstrating significant antimicrobial activity. One study involved the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives, which were evaluated for their in vitro antibacterial and antifungal activities against various bacterial species and fungal strains. Some of these synthesized compounds showed potential as antimicrobial agents (Babu, Srinivasulu, & Kotakadi, 2015).
Anticancer Activity
Another area of research application involves evaluating the anticancer potential of related compounds. A study on the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, designed to meet structural requirements essential for anticancer activity, reported that certain urea derivatives exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This suggests that compounds with similar structural frameworks could be potential candidates for anticancer drug development (Reddy et al., 2015).
Pharmacological Properties
Further investigations into related compounds have also highlighted their pharmacological relevance. For instance, research on quinazolinone-arylpiperazine derivatives as α1-adrenoreceptor antagonists demonstrated promising hypotensive activity in animal models, indicating potential applications in cardiovascular drug development (Abou-Seri, Abouzid, & Abou El Ella, 2011).
Molecular Modeling and Synthesis
The preparation of triazoloquinazolinium betaines and exploration of their molecular structures through crystallography and molecular modeling studies suggest a deeper understanding of the molecular interactions and properties of such compounds, offering insights into their potential research applications across various scientific domains (Crabb et al., 1999).
作用機序
将来の方向性
特性
CAS番号 |
902929-31-1 |
|---|---|
製品名 |
N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide |
分子式 |
C29H36FN7O2 |
分子量 |
533.652 |
IUPAC名 |
N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C29H36FN7O2/c1-21(2)20-36-28(39)22-8-3-5-10-24(22)37-26(32-33-29(36)37)12-13-27(38)31-14-7-15-34-16-18-35(19-17-34)25-11-6-4-9-23(25)30/h3-6,8-11,21H,7,12-20H2,1-2H3,(H,31,38) |
SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCCCN4CCN(CC4)C5=CC=CC=C5F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2723395.png)
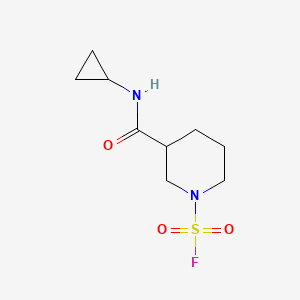
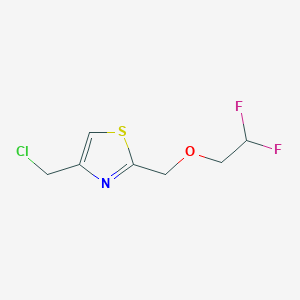

![(3-Bromophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2723401.png)
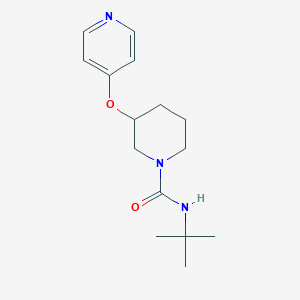

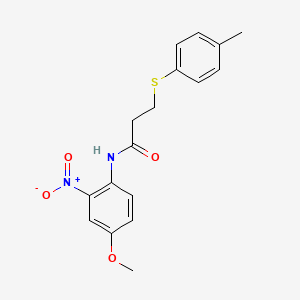
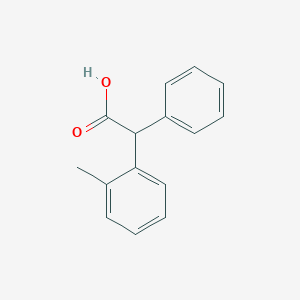
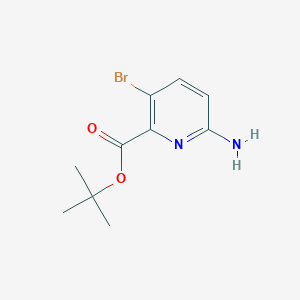

![1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-N-(cyclopropylmethyl)piperidine-3-carboxamide](/img/structure/B2723412.png)

![1-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol](/img/structure/B2723415.png)